molecular formula C9H13NO2S B13271328 (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid

(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid

Cat. No.: B13271328
M. Wt: 199.27 g/mol
InChI Key: CUQAJVITOFFMQS-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid is a compound that features a thiophene ring substituted with amino and propanoic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring.

Scientific Research Applications

(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

CUQAJVITOFFMQS-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)[C@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=C(S1)C)C(CC(=O)O)N

Origin of Product

United States

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